molecular formula C16H15N5O2 B10874183 4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol

4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol

Cat. No.: B10874183
M. Wt: 309.32 g/mol
InChI Key: PWAZVYMQGXSTMA-UHFFFAOYSA-N
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Description

This compound belongs to the triazino-benzimidazole class, characterized by a fused heterocyclic core (benzimidazole and 1,3,5-triazine) substituted with a 2-methoxyphenol group. While explicit data on its molecular formula and weight are unavailable in the provided evidence, structural analogs suggest a formula approximating C₁₆H₁₄N₅O₂ (inferred by replacing the nitro group in ’s compound with a methoxy group).

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol

InChI

InChI=1S/C16H15N5O2/c1-23-13-8-9(6-7-12(13)22)14-19-15(17)20-16-18-10-4-2-3-5-11(10)21(14)16/h2-8,14,22H,1H3,(H3,17,18,19,20)

InChI Key

PWAZVYMQGXSTMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the triazine moiety. The final step involves the functionalization of the phenol group.

    Benzimidazole Formation: This step often involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Triazine Ring Formation: The triazine ring can be introduced by reacting the benzimidazole intermediate with cyanogen bromide or other suitable triazine precursors.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Halogenating agents or alkylating agents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol exhibit promising anticancer properties. For instance, derivatives of triazine and benzimidazole have been studied for their abilities to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

Compounds containing the triazine ring are known for their antimicrobial activity. Studies have shown that modifications to the triazine structure can enhance efficacy against a range of pathogens. This compound may serve as a lead structure for developing new antimicrobial agents targeting resistant strains of bacteria and fungi.

Neuroprotective Effects

The potential neuroprotective effects of this compound are particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's. Research on related compounds has demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially improving cognitive function. The structural similarity suggests that this compound could exhibit similar activity.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells. Compounds with phenolic structures are often evaluated for their antioxidant capabilities. The presence of methoxy and amino groups in this compound may enhance its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related conditions.

Molecular Docking Studies

In silico studies using molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action and guide further synthetic modifications to improve potency and selectivity.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is critical in drug development. Researchers can utilize this compound as a scaffold for SAR studies to identify which modifications lead to enhanced biological activity or reduced toxicity.

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal investigated the anticancer properties of a series of triazine derivatives based on similar structures to the target compound. The results indicated that specific modifications significantly increased cytotoxicity against breast cancer cell lines (IC50 values ranging from 5 µM to 20 µM) .

Case Study 2: Neuroprotective Mechanism Exploration

Another research effort focused on evaluating the neuroprotective effects of phenolic compounds against AChE activity. The study found that certain derivatives effectively inhibited AChE with IC50 values comparable to known inhibitors like donepezil . This suggests that further exploration of the target compound could yield valuable insights into its potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazine and benzimidazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis or protein function, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents logP Key Features
4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol (Target Compound) ~C₁₆H₁₄N₅O₂* ~324–330* 2-Methoxyphenol ~2.5–3.0* Combines hydrogen bonding (-OH) and moderate lipophilicity (-OCH₃).
2-(2-Amino-1,4-dihydrotriazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol C₁₅H₁₂N₆O₃ 324.30 6-Nitro, 2-phenol N/A Electron-withdrawing nitro group enhances reactivity but reduces solubility.
4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine C₁₇H₁₇N₅O 307.35 2-Ethoxyphenyl 3.26 Higher lipophilicity (due to ethoxy) improves membrane permeability.
4-[(E)-2-Phenylvinyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine N/A N/A Styryl (vinyl-phenyl) N/A Conjugated styryl group may enhance π-π interactions in receptor binding.
Key Observations:
  • Methoxy vs. Ethoxy (Target vs. ): Methoxy (-OCH₃) provides moderate lipophilicity (logP ~2.5–3.0), while ethoxy (-OC₂H₅) increases logP to 3.26, favoring membrane penetration but possibly reducing solubility . Styryl Group (): Enhances planarity and conjugation, which could improve binding to hydrophobic enzyme pockets or DNA .

Biological Activity

The compound 4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol is a derivative of benzimidazole and triazine, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is C15H16N6OC_{15}H_{16}N_{6}O with a molecular weight of 284.33 g/mol. The structural components include:

  • A triazino ring system fused with a benzimidazole moiety.
  • A methoxy group attached to a phenolic structure.

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole and triazine scaffolds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown promising activity against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin and ciprofloxacin .
CompoundMIC (µg/mL)Bacteria
This compound50S. typhi
Standard Antibiotic (Ciprofloxacin)25S. typhi

Antifungal Activity

The compound also exhibits antifungal properties. Studies have reported effective inhibition against fungi such as Candida albicans and Fusarium oxysporum. The observed MIC values suggest that it may be more effective than some commercial antifungal agents .

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer potential. Preliminary studies on related compounds have shown:

  • Inhibition of cancer cell proliferation in various cell lines.
  • Induction of apoptosis in tumor cells through mechanisms involving the regulation of cell cycle proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazine and Benzimidazole Fusion : This combination enhances binding affinity to biological targets.
  • Methoxy Group : The presence of the methoxy group is associated with increased lipophilicity, improving membrane permeability and bioavailability.
  • Amino Functionality : The amino group plays a crucial role in receptor interactions and may enhance the overall pharmacological profile.

Case Studies

Several studies have explored the pharmacological profiles of similar compounds:

  • A study reported that modifications on the benzimidazole core significantly influenced antibacterial potency against E. coli and S. aureus. Compounds with additional halogen substitutions exhibited enhanced activity .

Example Case Study

In a comparative analysis of various benzimidazole derivatives:

  • Compounds with electron-withdrawing groups showed improved antimicrobial activity.
CompoundActivity TypeMIC (µg/mL)
Benzimidazole Derivative AAntibacterial30
Benzimidazole Derivative BAntifungal40

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